
Pentanamide, N-(1-naphthyl)-
Overview
Description
Pentanamide, N-(1-naphthyl)-: is an organic compound with the molecular formula C15H17NO It is a derivative of pentanamide where the hydrogen atom on the nitrogen is replaced by a 1-naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, N-(1-naphthyl)- typically involves the reaction of 1-naphthylamine with pentanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine group of 1-naphthylamine and the acyl chloride group of pentanoyl chloride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in N-(1-naphthyl)pentanamide undergoes hydrolysis under acidic or basic conditions, following mechanisms typical of secondary amides.
Acid-Catalyzed Hydrolysis
In acidic media (pH 0–3), hydrolysis proceeds via a concerted mechanism where water acts as both a nucleophile and catalyst. Computational studies indicate that protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water . The reaction barrier is significantly lowered in solution compared to the gas phase due to solvent stabilization of intermediates .
Key Steps:
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Protonation of the carbonyl oxygen.
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Nucleophilic attack by water, forming a tetrahedral intermediate.
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Cleavage of the C–N bond, releasing 1-naphthylamine and pentanoic acid.
Base-Promoted Hydrolysis
Under basic conditions, hydroxide ions deprotonate water, enhancing nucleophilicity. The reaction follows an addition-elimination pathway , with hydroxide attacking the carbonyl carbon to form a tetrahedral intermediate, followed by C–N bond cleavage .
Experimental Observations:
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Optimal hydrolysis rates occur at pH 0–3 for neutral amide species .
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Activation energy decreases in polar solvents due to stabilization of charged intermediates .
Alkylation and Acylation
The amide nitrogen can participate in alkylation or acylation reactions under specific conditions.
α-Methylation
In the presence of strong bases (e.g., LDA) or Lewis acids, α-methylation at the amide nitrogen is feasible. For example, reacting with methyl iodide generates N-methyl derivatives .
Reaction Conditions:
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Catalyst: Strong base or Lewis acid.
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Temperature: 0–25°C.
Acylation
The amide group reacts with acyl chlorides or anhydrides to form N-acylated products. For instance, treatment with acetyl chloride yields N-acetyl-N-(1-naphthyl)pentanamide .
Hydrogen Bonding and Intermolecular Interactions
N-(1-Naphthyl)pentanamide forms stable hydrogen-bonded complexes with halogenated phenols (e.g., fluorophenol, chlorophenol), as shown in ternary mixture studies .
Key Findings from Quantum Chemical Analysis :
Parameter | PA + FP | PA + CP | PA + BP | PA + IP |
---|---|---|---|---|
HOMO (eV) | –6.051 | –6.065 | –6.008 | –5.930 |
LUMO (eV) | –0.546 | –0.541 | –0.511 | –0.830 |
Electrophilicity (ω) | 1.976 | 1.975 | 1.933 | 2.240 |
Dipole Moment (D) | 8.082 | 8.390 | 8.146 | 7.781 |
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Hydrogen Bonds: N–H···O interactions dominate, with bond lengths ~1.40 Å .
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Reactivity Trends: Higher electrophilicity (ω = 2.240 for PA + IP) correlates with enhanced reactivity toward nucleophiles .
Redox Reactions
While direct reduction or oxidation of N-(1-naphthyl)pentanamide is not explicitly documented, analogous amides undergo:
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Reduction: LiAlH₄ reduces amides to amines, but this reaction is sterically hindered by the naphthyl group.
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Oxidation: Strong oxidants (e.g., KMnO₄) may cleave the naphthalene ring under harsh conditions.
Pharmacological Interactions
Though not a chemical reaction, N-(1-naphthyl)pentanamide derivatives exhibit high affinity for melatonin receptors (Kd = 5.5 × 10⁻¹³ M), surpassing melatonin itself (Kd = 6.3 × 10⁻¹¹ M) . This interaction involves π-π stacking and hydrogen bonding with receptor residues .
Scientific Research Applications
Chemistry: Pentanamide, N-(1-naphthyl)- is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study the interactions of naphthyl-containing compounds with biological macromolecules.
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentanamide, N-(1-naphthyl)- is not well-documented. it is likely to interact with molecular targets through its amide and naphthyl groups, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Benzamide: Similar structure but with a benzene ring instead of a naphthyl group.
Acetamide: A simpler amide with a methyl group instead of a pentyl group.
Propionamide: Another simple amide with an ethyl group.
Properties
IUPAC Name |
N-naphthalen-1-ylpentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-3-11-15(17)16-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZJTWQCZFOTMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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